2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
The synthesis of 2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol involves a multi-step process. One common method involves the reaction of 5-[(4-methoxyphenyl)ethynyl]pyridine-2-amine with 2-hydroxy-5-[(4-nitrophenyl)ethynyl]benzaldehyde in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction typically proceeds with high yield and purity, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to interact with biopolymers, such as proteins and nucleic acids, leading to various biological effects. The compound’s activity is often mediated through the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol can be compared with other benzimidazole derivatives, such as:
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,5-Di(het)arylpyridines: These compounds share some structural similarities and have applications in similar fields, such as catalysis and materials science.
2-Methoxyphenyl isocyanate: Another related compound used in organic synthesis and as a protecting group for amines.
Properties
Molecular Formula |
C21H16N4O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[1-(4-methoxyphenyl)benzimidazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-8-6-16(7-9-17)24-13-23-18-11-15(5-10-19(18)24)22-12-14-3-2-4-20(21(14)26)25(27)28/h2-13,26H,1H3 |
InChI Key |
FCHDGAOAWLVSOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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